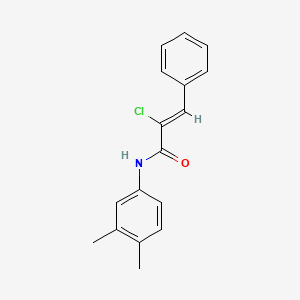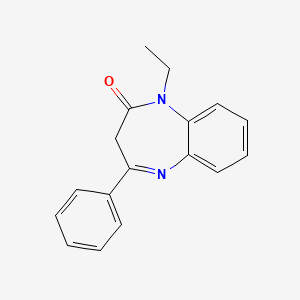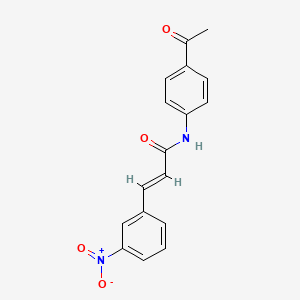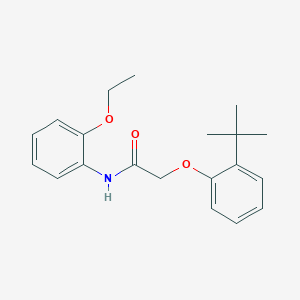
N-(3-cyano-4,6-dimethyl-2-pyridinyl)-N-(4-cyclohexylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-cyano-4,6-dimethyl-2-pyridinyl)-N-(4-cyclohexylphenyl)acetamide, also known as CR845, is a non-opioid analgesic drug that has been developed for the treatment of acute and chronic pain. Unlike traditional opioid painkillers, CR845 does not cause addiction or respiratory depression, making it a promising alternative for pain management. In
作用機序
N-(3-cyano-4,6-dimethyl-2-pyridinyl)-N-(4-cyclohexylphenyl)acetamide acts on the kappa opioid receptor (KOR), a receptor that is involved in pain modulation. Unlike traditional opioid painkillers, which act on the mu opioid receptor and can cause addiction and respiratory depression, this compound selectively activates the KOR without causing these adverse effects. Activation of the KOR by this compound leads to the inhibition of pain signals in the spinal cord and brain, resulting in pain relief.
Biochemical and Physiological Effects:
In addition to its analgesic properties, this compound has been shown to have other effects on the body. It has been found to reduce inflammation and to have anti-itching properties. This compound has also been shown to have a favorable safety profile, with no evidence of respiratory depression or addiction potential.
実験室実験の利点と制限
N-(3-cyano-4,6-dimethyl-2-pyridinyl)-N-(4-cyclohexylphenyl)acetamide has several advantages for lab experiments. It is a potent and selective KOR agonist, making it a valuable tool for studying the KOR and its role in pain modulation. It also has a favorable safety profile, making it a safer alternative to traditional opioid painkillers. However, this compound has some limitations for lab experiments. It has a short half-life, which can make it difficult to maintain stable blood levels. It also has poor solubility, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for the study of N-(3-cyano-4,6-dimethyl-2-pyridinyl)-N-(4-cyclohexylphenyl)acetamide. One area of interest is the development of this compound-based therapies for the treatment of chronic pain. Another area of interest is the investigation of the anti-inflammatory and anti-itching properties of this compound. Additionally, there is ongoing research into the mechanisms of action of this compound and its effects on the central nervous system. Finally, there is interest in developing new formulations of this compound that improve its solubility and half-life, making it more suitable for clinical use.
合成法
N-(3-cyano-4,6-dimethyl-2-pyridinyl)-N-(4-cyclohexylphenyl)acetamide can be synthesized through a multistep process that involves the reaction of 4-cyclohexylphenylacetic acid with 3-cyano-4,6-dimethyl-2-bromopyridine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through recrystallization and purification.
科学的研究の応用
N-(3-cyano-4,6-dimethyl-2-pyridinyl)-N-(4-cyclohexylphenyl)acetamide has been extensively studied in preclinical and clinical trials for its analgesic properties. It has shown efficacy in reducing pain in various animal models, including inflammatory pain, neuropathic pain, and postoperative pain. In clinical trials, this compound has demonstrated efficacy in reducing pain in patients with osteoarthritis, chronic low back pain, and postoperative pain.
特性
IUPAC Name |
N-(3-cyano-4,6-dimethylpyridin-2-yl)-N-(4-cyclohexylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c1-15-13-16(2)24-22(21(15)14-23)25(17(3)26)20-11-9-19(10-12-20)18-7-5-4-6-8-18/h9-13,18H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXLLXYQRQTPJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)N(C2=CC=C(C=C2)C3CCCCC3)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(5-cyclopropyl-3-isoxazolyl)methyl]-2-(ethylamino)-5-pyrimidinecarboxamide](/img/structure/B5607451.png)
![2-(ethylthio)ethyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5607456.png)
![N-[(3S*,4R*)-1-(butylsulfonyl)-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5607462.png)

![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5607480.png)
![2-methyl-N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1-benzofuran-5-carboxamide](/img/structure/B5607483.png)
![3-[({[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]methyl}amino)methyl]-3-piperidinol dihydrochloride](/img/structure/B5607492.png)
![5-[(4-chlorophenoxy)methyl]-N-(4-methyl-2-pyridinyl)-2-furamide](/img/structure/B5607509.png)
![[3-amino-5-bromo-4-(methoxymethyl)-6-methylfuro[2,3-b]pyridin-2-yl](phenyl)methanone](/img/structure/B5607512.png)

![1-[(3-methylbenzyl)sulfonyl]-N-[2-methyl-3-(1-pyrrolidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5607518.png)
![1-ethyl-2-methylchromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5607529.png)